N-[3-(Methylcarbamoyl)-4H,5H,6H-cyclopenta[B]thiophen-2-YL]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[3-(Methylcarbamoyl)-4H,5H,6H-cyclopenta[B]thiophen-2-YL]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of a thiophene ring and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylcarbamoyl)-4H,5H,6H-cyclopenta[B]thiophen-2-YL]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of a thiophene derivative with a chromene precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylcarbamoyl)-4H,5H,6H-cyclopenta[B]thiophen-2-YL]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(Methylcarbamoyl)-4H,5H,6H-cyclopenta[B]thiophen-2-YL]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-[3-(Methylcarbamoyl)-4H,5H,6H-cyclopenta[B]thiophen-2-YL]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and chromene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[3-(Methylcarbamoyl)-4H,5H,6H-cyclopenta[B]thiophen-2-YL]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of a thiophene ring and a chromene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H16N2O4S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O4S/c1-20-18(24)16-11-6-4-8-15(11)26-19(16)21-17(23)14-9-12(22)10-5-2-3-7-13(10)25-14/h2-3,5,7,9H,4,6,8H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
VQVFADXCYOTCAX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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